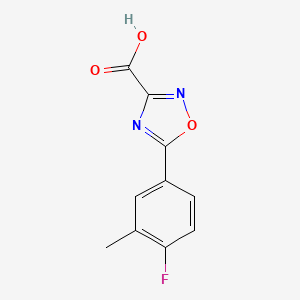![molecular formula C10H14OS B13616238 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by a benzothiophene core structure that is partially hydrogenated, making it a tetrahydro derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol typically involves the hydrogenation of benzo[b]thiophene derivatives followed by the introduction of the ethanol group. One common method involves the catalytic hydrogenation of benzo[b]thiophene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydrobenzo[b]thiophene is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetaldehyde or 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid.
Reduction: Formation of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanethiol.
Substitution: Formation of halogenated derivatives such as 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethyl bromide.
科学的研究の応用
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methanol
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acetic acid
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. The tetrahydrobenzo[b]thiophene core provides a stable and versatile scaffold for further chemical modifications and functionalization.
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H14OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7,11H,1-6H2 |
InChIキー |
OJKAJJJGSHQYTR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=CS2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



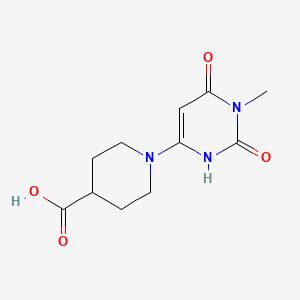
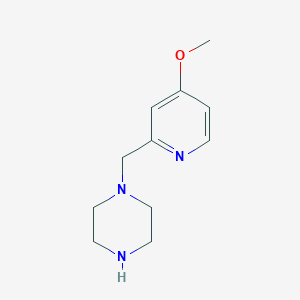
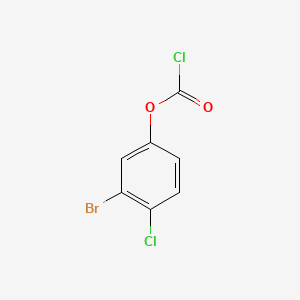
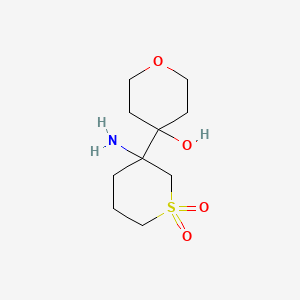
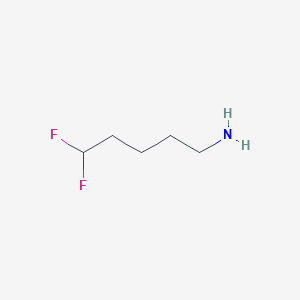
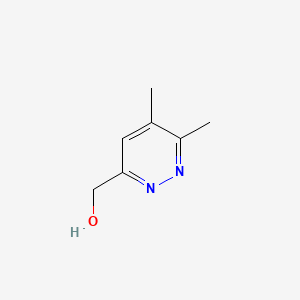
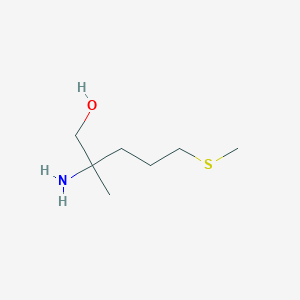
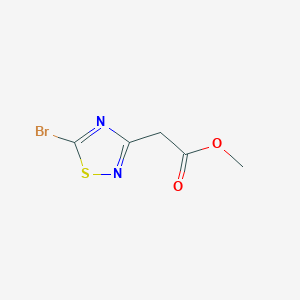
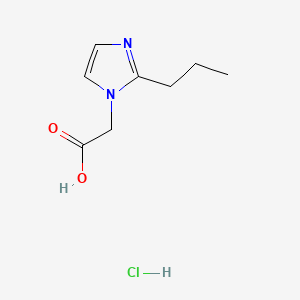

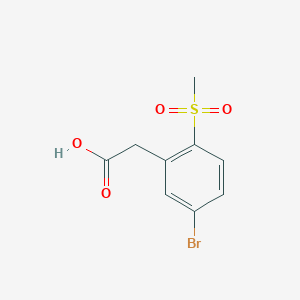
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
